molecular formula C19H21N3O2 B15009303 2-(2H-benzotriazol-2-yl)-4-methylphenyl hexanoate

2-(2H-benzotriazol-2-yl)-4-methylphenyl hexanoate

Cat. No.: B15009303
M. Wt: 323.4 g/mol
InChI Key: DCUBSJDFLQBTSL-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate is an organic compound known for its unique chemical structure and properties. This compound is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate typically involves the esterification of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzotriazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a stabilizer in polymers and plastics to prevent degradation from ultraviolet light exposure.

    Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of coatings, adhesives, and sealants to enhance durability and longevity.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate involves its ability to absorb ultraviolet light and dissipate the energy as heat, thereby protecting materials from photodegradation. The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another ultraviolet light absorber with similar protective properties.

    2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol: Known for its use in stabilizing polymers and preventing discoloration.

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl hexanoate is unique due to its specific ester linkage, which enhances its solubility and compatibility with various substrates. This makes it particularly effective in applications where other similar compounds may not perform as well.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] hexanoate

InChI

InChI=1S/C19H21N3O2/c1-3-4-5-10-19(23)24-18-12-11-14(2)13-17(18)22-20-15-8-6-7-9-16(15)21-22/h6-9,11-13H,3-5,10H2,1-2H3

InChI Key

DCUBSJDFLQBTSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=C(C=C(C=C1)C)N2N=C3C=CC=CC3=N2

Origin of Product

United States

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